Cas no 815-24-7 (Hexamethylacetone)

Hexamethylacetone structure
Hexamethylacetone structure
상품 이름:Hexamethylacetone
CAS 번호:815-24-7
MF:C9H18O
메가와트:142.238623142242
MDL:MFCD00008845
CID:83097
PubChem ID:13152

Hexamethylacetone 화학적 및 물리적 성질

이름 및 식별자

    • 2,2,4,4-tetramethyl-3-pentanone
    • Hexamethylacetone
    • 2,2,4,4-tetramethylpentan-3-one
    • Pivalone
    • AS-16106
    • AKOS009157034
    • 2,2,4,4-Tetramethyl-3-pentanone, 98%
    • EN300-98261
    • 3-Pentanone, 2,2,4,4-tetramethyl-
    • MFCD00008845
    • FT-0653541
    • DTXSID1061154
    • (t-C4H9)2CO
    • A840153
    • NSC 848
    • AI3-11096
    • di-t-butyl ketone
    • 9PW4P959GQ
    • Di-tert-butyl ketone
    • NS00038132
    • W-104206
    • SCHEMBL105130
    • InChI=1/C9H18O/c1-8(2,3)7(10)9(4,5)6/h1-6H
    • 2,4,4-Tetramethyl-3-pentanone
    • UNII-9PW4P959GQ
    • CS-0132314
    • E70342
    • 815-24-7
    • NSC848
    • 2,2,4,4-Tetramethyl-pentan-3-one
    • NSC-848
    • 3-Pentanone,2,4,4-tetramethyl-
    • EINECS 212-419-8
    • 2,2,4,4-Tetramethyl-3-pentanone (ACI)
    • 2,2,4,4-Tetramethylpentanone
    • MDL: MFCD00008845
    • 인치: 1S/C9H18O/c1-8(2,3)7(10)9(4,5)6/h1-6H3
    • InChIKey: UIQGEWJEWJMQSL-UHFFFAOYSA-N
    • 미소: O=C(C(C)(C)C)C(C)(C)C

계산된 속성

  • 정밀분자량: 142.13600
  • 동위원소 질량: 142.135765
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 116
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 17.1
  • 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 0.824 g/mL at 25 °C(lit.)
  • 융해점: 152-153
  • 비등점: 152-153 °C(lit.)
  • 플래시 포인트: 화씨 온도: 93.2°f
    섭씨: 34 ° c
  • 굴절률: n20/D 1.419(lit.)
  • 안정성: Stable. Flammable. Incompatible with strong oxidizing agents.
  • PSA: 17.07000
  • LogP: 2.64770
  • 용해성: 미확정
  • 증기압: 3.5±0.3 mmHg at 25°C

Hexamethylacetone 보안 정보

  • 기호: GHS02
  • 신호어:Warning
  • 피해 선언: H226
  • 경고성 성명: P264+P280+P305+P351+P338+P337+P313
  • 위험물 운송번호:UN 1224 3/PG 3
  • WGK 독일:3
  • 위험 범주 코드: 10
  • 보안 지침: S23-S24/25
  • 위험물 표지: F
  • 위험 등급:3.2
  • 패키지 그룹:III
  • TSCA:T
  • 포장 등급:III
  • 위험 용어:R10
  • 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • 보안 용어:3.2

Hexamethylacetone 세관 데이터

  • 세관 번호:2914190090
  • 세관 데이터:

    ?? ?? ??:

    2914190090

    개요:

    2914190090 기타 산소기단을 함유하지 않은 무환케톤.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:5.5%.????:30.0%

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    요약:

    2914190090 다른 산소 관능단을 가지고 있지 않은 아세톤.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%

Hexamethylacetone 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1202954-25g
Hexamethylacetone
815-24-7 98%
25g
¥723.00 2024-07-28
Apollo Scientific
OR7421-25g
2,2,4,4-Tetramethylpentan-3-one
815-24-7 98%
25g
£150.00 2025-02-20
Enamine
EN300-98261-25.0g
2,2,4,4-tetramethylpentan-3-one
815-24-7 95.0%
25.0g
$145.0 2025-02-21
Enamine
EN300-98261-10.0g
2,2,4,4-tetramethylpentan-3-one
815-24-7 95.0%
10.0g
$66.0 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H22330-25g
Hexamethylacetone
815-24-7 98%
25g
¥1402.0 2023-09-07
Enamine
EN300-98261-0.25g
2,2,4,4-tetramethylpentan-3-one
815-24-7 95.0%
0.25g
$19.0 2025-02-21
Enamine
EN300-98261-0.1g
2,2,4,4-tetramethylpentan-3-one
815-24-7 95.0%
0.1g
$19.0 2025-02-21
Enamine
EN300-98261-1.0g
2,2,4,4-tetramethylpentan-3-one
815-24-7 95.0%
1.0g
$29.0 2025-02-21
Enamine
EN300-98261-2.5g
2,2,4,4-tetramethylpentan-3-one
815-24-7 95.0%
2.5g
$33.0 2025-02-21
Enamine
EN300-98261-5.0g
2,2,4,4-tetramethylpentan-3-one
815-24-7 95.0%
5.0g
$37.0 2025-02-21

Hexamethylacetone 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Iron chloride (FeCl3) Solvents: Diethyl ether
참조
Grignard reactions. XXI. The synthesis of aliphatic ketones
Percival, Wm. C.; et al, Journal of the American Chemical Society, 1953, 75, 3731-4

합성 방법 2

반응 조건
1.1 Reagents: Methylmagnesium bromide Solvents: Diethyl ether ;  rt → 140 °C; 8 d, 140 °C; 140 °C → rt
1.2 Solvents: Diethyl ether ,  Water ;  rt
참조
The retro Grignard addition reaction revisited: the reversible addition of benzyl reagents to ketones
Christensen, Stig Holden; et al, Tetrahedron, 2014, 70(7), 1478-1483

합성 방법 3

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Cobalt chloride (CoCl2)
참조
Oxidation of alcohols to carbonyl compounds via alkoxysulfonium ylides: the Moffat, Swern, and related oxidations
Tidwell, Thomas T., Organic Reactions (Hoboken, 1990, 39,

합성 방법 4

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water
참조
Electrochemical oxidation of phenylethylenes. I. Conversion of tetraphenylethylene to 9,10-diphenylphenanthrene
Ohnesorge, William E.; et al, Journal of the American Chemical Society, 1971, 93(18), 4531-6

합성 방법 5

반응 조건
1.1 Catalysts: Triphenylphosphine
참조
Synthesis of α-chlorothiosulfenyl chlorides. A new class of reactive organosulfur compounds
Still, Ian W. J.; et al, Journal of Organic Chemistry, 1982, 47(3), 555-60

합성 방법 6

반응 조건
1.1 Reagents: Lithium Solvents: Diethyl ether
참조
Reductive dehalogenation of polyhalo ketones with low-valent metals and related reducing agents
Noyori, Ryoji; et al, Organic Reactions (Hoboken, 1983, 29,

합성 방법 7

반응 조건
1.1 Reagents: Lithium iodide Solvents: Dimethyl sulfide
참조
New copper chemistry. Part 15. Organocopper reagents in dimethyl sulfide
Bertz, Steven H.; et al, Tetrahedron, 1989, 45(2), 425-34

합성 방법 8

반응 조건
1.1 Reagents: Ruthenium tetroxide
참조
"Tied-back" carbocyclic intermediates in the preparation of very sterically strained olefins: derivatives of tetra-tert-butylethylene
Cullen, Edward R.; et al, Tetrahedron Letters, 1981, 22(46), 4563-6

합성 방법 9

반응 조건
1.1 Reagents: Dimethyl acetylenedicarboxylate Solvents: Chloroform-d ;  1 d, 60 °C
참조
Reaction of 3,3-di-tert-butylthiirane-2-thione S-oxide (α-dithiolactone S-oxide): synthesis of thiolato sulfinato-platinum and palladium complexes
Shigetomi, Toshiyuki; et al, Tetrahedron, 2007, 63(24), 5161-5166

합성 방법 10

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Catalysts: Chromic acid (H2Cr2O7), compd. with 1H-benzimidazole (1:1) Solvents: Dimethyl sulfoxide ;  12 h, 298 K
참조
Kinetics and mechanism of the oxidation of some secondary alcohols by benzimidazolium dichromate
Kumar, Rakesh; et al, Progress in Reaction Kinetics and Mechanism, 2011, 36(1), 1-17

합성 방법 11

반응 조건
참조
Product subclass 1: sodium metal and sodium-potassium alloy
Venturello, P.; et al, Science of Synthesis, 2006, 8, 881-893

합성 방법 12

반응 조건
1.1 Reagents: Triethylborane ,  Oxygen Solvents: Toluene ,  Hexane ;  4 h, 90 °C
참조
Synthesis of sterically hindered ketones from aldehydes via O-silyl oximes
Kim, Joong-Gon; et al, Tetrahedron Letters, 2012, 53(27), 3527-3529

합성 방법 13

반응 조건
1.1 Solvents: Tetrahydrofuran ;  -78 °C
1.2 Solvents: Water
참조
Triphenylmethyl Isocyanide
Walborsky, Harry M.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성 방법 14

반응 조건
1.1 18 h, rt
참조
Light-induced reactions of 2,2-bis(2,2-dimethylethyl)-6H-1,3-oxaselenin-6-one in methanol
Okuma, Kentaro; et al, ARKIVOC (Gainesville, 2007, (8), 7-13

합성 방법 15

반응 조건
참조
Optimal conditions for the synthesis of hindered aliphatic ketones. Catalytic orientation of the condensation of RLi or RMgX-R'COCl by cuprous halides
Dubois, Jacques E.; et al, Tetrahedron Letters, 1971, (12), 829-32

합성 방법 16

반응 조건
1.1 Solvents: Diethyl ether
참조
Grignard reactions. XX. Effect of cuprous chloride on the reaction of tert-butylmagnesium chloride and trimethylacetyl chloride
Cook, Newell C.; et al, Journal of the American Chemical Society, 1949, 71, 4141-2

합성 방법 17

반응 조건
참조
Synthesis from thioketones, acetals, cyanohydrins, enol ethers, enamines, other ene derivatives, and related compounds
Desmaele, D., Science of Synthesis, 2005, 26, 301-399

합성 방법 18

반응 조건
참조
Condensation of organomagnesium compounds with acid chlorides in tetrahydrofuran at low temperature
Dubois, Jacques Emile; et al, Bulletin des Societes Chimiques Belges, 1984, 93(12), 1083-8

합성 방법 19

반응 조건
1.1 Reagents: Cuprous chloride
참조
Synthesis in a hindered series. Preparation of di-tert-butylmethylacetic acid and of ketones derived from it
Dubois, Jacques Emile; et al, Tetrahedron, 1981, 37(24), 4189-94

합성 방법 20

반응 조건
1.1 Catalysts: Cuprous chloride Solvents: Diethyl ether
참조
Steric and stereoelectronic effects in the hydrogenolysis and Birch reduction of some hindered tertiary-benzylic carbinols
Collins, David J.; et al, Australian Journal of Chemistry, 1987, 40(12), 1989-2004

합성 방법 21

반응 조건
1.1 Reagents: Oxygen
참조
Steric aspects of the oxidation of thioketones by singlet oxygen
Ramnath, Narayan; et al, Chemistry Letters, 1982, (1), 89-92

합성 방법 22

반응 조건
참조
Product subclass 2: potassium hydride
Venturello, P.; et al, Science of Synthesis, 2006, 8, 1315-1344

합성 방법 23

반응 조건
1.1 Reagents: Sodium
2.1 Reagents: Nitric acid
참조
Amine oxides. IX. Comparison of the elimination reactions forming olefins from the N-oxides and methohydroxides of amines of the type R2CHCH2N(CH3)2
Cope, Arthur C.; et al, Journal of the American Chemical Society, 1961, 83, 3854-8

합성 방법 24

반응 조건
1.1 Reagents: Sodium Solvents: Pentane
2.1 Reagents: Nitric acid
참조
Synthesis of tri-tert-butylcarbinol and other highly-branched alcohols by means of Na
Bartlett, Paul D.; et al, Journal of the American Chemical Society, 1945, 67, 141-4

합성 방법 25

반응 조건
1.1 Catalysts: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ,  1H-Imidazolium, 3-[2-(3-carboxy-4-iodophenoxy)ethyl]-1-methyl-, hexafluorophosph…
1.2 Solvents: Water ,  1-Butyl-3-methylimidazolium hexafluorophosphate ;  4 h, 70 °C
참조
Alcohol oxidation via recyclable hydrophobic ionic liquid-supported IBX
Koguchi, Shinichi; et al, Tetrahedron, 2016, 72(47), 7633-7637

합성 방법 26

반응 조건
1.1 Solvents: Diethyl ether
참조
Synthesis and properties of α α,α-trisbustituted aliphatic ketones. IV. Organomagnetism and organolithium syntheses of hexamethylacetone
Dubois, Jacques E.; et al, Bulletin de la Societe Chimique de France, 1967, (4), 1150-6

합성 방법 27

반응 조건
참조
Photooxidation of di-tert-butylthioketone
Rao, V. Jayathertha; et al, Current Science, 1980, 49(5), 199-200

합성 방법 28

반응 조건
1.1 Reagents: Lithium Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Sterically congested molecules. Part 16. A convenient synthesis of di-tert-butyl ketone via its imine, 2,2,4,4-tetramethyl-3-pentanimine
Knorr, Rudolf; et al, Liebigs Annalen, 1996, (2), 155-7

Hexamethylacetone Raw materials

Hexamethylacetone Preparation Products

Hexamethylacetone 관련 문헌

추천 기사

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